3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Description
3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a benzothiazole core linked via a propan-1-one chain to a 2-methoxyphenyl-substituted piperazine moiety.
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H23N3O2S/c1-26-18-8-4-3-7-17(18)23-12-14-24(15-13-23)21(25)11-10-20-22-16-6-2-5-9-19(16)27-20/h2-9H,10-15H2,1H3 |
InChI Key |
ZNKVRNYXBCPSPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 1-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Neuropharmacology
Benzothiazole derivatives have garnered attention for their neuroprotective properties and potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for enhancing cholinergic transmission in the brain .
Table 1: Neuropharmacological Activities of Benzothiazole Derivatives
| Activity | Mechanism of Action | Reference |
|---|---|---|
| AChE Inhibition | Increases acetylcholine levels | |
| Neuroprotection | Reduces oxidative stress | |
| Aβ Disaggregation | Prevents aggregation of amyloid-beta peptides |
Anticancer Activity
Research has shown that benzothiazole derivatives possess significant anticancer properties. Compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation .
Table 2: Anticancer Activities of Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | Dalton's Lymphoma | Angiogenesis inhibition | |
| Benzothiazole Derivative B | Breast Cancer | Cell cycle arrest |
Case Study 1: Neuroprotective Effects
In a study involving a mouse model of Alzheimer's disease, a derivative of the compound was tested for its neuroprotective effects. The results indicated that the compound significantly improved cognitive function and reduced markers of neuroinflammation when compared to control groups .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of related benzothiazole-piperazine hybrids against human cancer cell lines. The study found that certain derivatives exhibited potent cytotoxic effects, leading to apoptosis in cancer cells. The compounds were also evaluated for their ability to inhibit tumor growth in vivo, showing promising results .
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes structural analogs and their key features:
Key Observations :
- Piperazine Substituents : The 2-methoxyphenyl group (target compound) is associated with serotonin receptor affinity, while pyridin-2-yl (7e) enhances binding inhibition (IC50 = 2.50 μM) .
- Linker Modifications : Tosyl groups (G856-8987) increase polarity, which may influence solubility and pharmacokinetics .
Pharmacological Activity Comparisons
Serotonin Receptor Binding
- Compound 7e : Exhibited 60% inhibition of [3H]-8-OH-DPAT binding (serotonin receptor subtype) with Ki = 2.30 μM, indicating high affinity for 5-HT1A receptors .
- Target Compound : The 2-methoxyphenylpiperazine group is structurally similar to ligands targeting 5-HT1A/2A receptors, though activity may vary due to the benzothiazole core .
Anticancer Potential
- Nitroimidazole Derivatives (5o–5r) : Demonstrated cytotoxicity against breast (MCF-7, MDA-MB231) and prostate (PC-3, DU145) cancer cell lines, with IC50 values in the micromolar range .
- Benzothiazole Derivatives: Benzothiazole-piperazine hybrids (e.g., compound 3 in ) are known for anticancer activity via kinase inhibition, suggesting the target compound may share similar mechanisms .
Physicochemical Properties
Key Insights :
- Tosyl-containing analogs (G856-8987) show enhanced solubility due to polar sulfonyl groups .
Biological Activity
The compound 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one , a hybrid of benzothiazole and piperazine, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a piperazine ring, which is known for enhancing bioactivity through various mechanisms. The presence of the methoxyphenyl group contributes to its lipophilicity and receptor binding affinity, potentially influencing its pharmacokinetic properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that benzothiazole-piperazine hybrids exhibited IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.4 |
| Caco-2 | 6.8 |
| MCF-7 (Breast Cancer) | 7.5 |
2. Neuroprotective Effects
Benzothiazole derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) is crucial for enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases. Studies suggest that such compounds may also exhibit amyloid-beta (Aβ) disaggregation properties, contributing to their neuroprotective effects .
3. Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been documented extensively. Compounds similar to the one have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound was found to exhibit MIC values lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The biological activity of 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can be attributed to several mechanisms:
- Receptor Modulation : The piperazine moiety interacts with various neurotransmitter receptors, including serotonin receptors (5-HTR), which play a role in mood regulation and anxiety .
- Enzymatic Inhibition : The compound may inhibit key enzymes such as AChE and various kinases involved in cancer progression and neurodegeneration .
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer efficacy of several benzothiazole-piperazine hybrids against a panel of human tumor cell lines. The results indicated that modifications to the piperazine structure significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values below 5 µM against aggressive cancer types.
Case Study 2: Neuroprotective Properties
In vitro assays demonstrated that compounds containing the benzothiazole moiety could effectively inhibit AChE activity while promoting neuronal survival in models of oxidative stress, suggesting potential for therapeutic application in Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : A two-step approach is typical:
Piperazine functionalization : React 2-methoxyphenylpiperazine with a propanone derivative (e.g., bromopropanone) under nucleophilic substitution conditions.
Benzothiazole coupling : Introduce the benzothiazole moiety via a condensation reaction, using catalysts like tetra--butyl ammonium bromide to enhance reactivity .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yields. Purify via column chromatography using silica gel and gradient elution (hexane:EtOAc) .
Q. How can the structural identity and purity of this compound be confirmed post-synthesis?
- Analytical workflow :
- NMR : H and C NMR to verify substituent integration and connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic signals at δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å have been reported for analogous compounds .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H] at calculated ) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?
- In vitro assays :
- Receptor binding : Screen for affinity at serotonin/dopamine receptors (e.g., 5-HT, D) due to the piperazine moiety’s known CNS activity .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-Glo™ assays) .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at µM–mM concentrations .
Advanced Research Questions
Q. How can computational modeling guide the rational design of analogs with improved target selectivity?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT PDB ID: 6WGT). Focus on hydrogen bonding between the methoxyphenyl group and residues like Asp116 .
- QSAR : Corrogate electronic (Hammett σ) and steric (Taft ) parameters of substituents to predict activity trends .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Case example : Discrepancies in IC values between cell-free enzymatic assays and cell-based systems may arise from:
- Membrane permeability : Measure logP (e.g., shake-flask method) to assess compound bioavailability .
- Metabolic stability : Perform hepatic microsomal assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
- Mitigation : Use prodrug strategies (e.g., esterification of the propanone carbonyl) to enhance stability .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Structural insights :
- Intermolecular interactions : Analyze hydrogen bonds (e.g., C=O⋯H–N) and π-π stacking between benzothiazole and methoxyphenyl groups. These interactions can reduce solubility but enhance thermal stability .
- Thermal analysis : Perform DSC/TGA to correlate melting points (e.g., 187–190°C for similar piperazine derivatives) with crystallinity .
Q. What advanced spectroscopic techniques can elucidate dynamic molecular behavior in solution?
- Techniques :
- 2D NMR (NOESY/ROESY) : Detect through-space correlations between the benzothiazole and piperazine protons to confirm conformational flexibility .
- Time-resolved fluorescence : Study solvatochromic shifts to assess polarity-dependent excited-state dynamics .
- Applications : Correlate solution-state dynamics with membrane permeability or binding kinetics .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., benzothiazole coupling) .
- Data interpretation : Cross-validate crystallographic data (e.g., C–C bond lengths ±0.002 Å) with DFT-optimized structures .
- Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., NIH Revitalization Act for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
